N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine
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Overview
Description
Piperidine derivatives are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones were generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts were employed in these reactions .Molecular Structure Analysis
The structure-activity relationship of the piperidones has been established . This relationship is crucial in understanding how changes in the molecular structure can affect the biological activity of the compound.Chemical Reactions Analysis
Piperidones possess a wide range of bioactivities, namely anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial . The compounds bearing a piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine” would depend on its specific structure. For example, a related compound, N-(1-methylpiperidin-4-yl)acetamide, has a molecular weight of 156.23 g/mol and a topological polar surface area of 32.3 Ų .Scientific Research Applications
Drug Design and Development
N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine: is a piperidine derivative, which is a significant class of compounds in medicinal chemistry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are particularly valued for their pharmacokinetic properties, which include good membrane permeability and metabolic stability. This compound could be used as a precursor or an intermediate in the synthesis of potential therapeutic agents targeting central nervous system disorders due to its structural similarity to known psychoactive compounds.
Synthesis of Heterocyclic Compounds
The piperidine moiety is a common feature in many heterocyclic compounds, which are crucial in drug discovery. The compound could be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are fundamental in the development of new molecules with potential biological activity.
Future Directions
Mechanism of Action
Target of Action
N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Pharmacokinetics
A related compound, zd6474, demonstrated >426% oral bioavailability in rats .
Result of Action
It is known that piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14-7-4-9(5-8-14)13-11-10(15(16)17)3-2-6-12-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLYFAXPUULTJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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